Methyl 4-(2-Nitroethyl)benzoate
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Overview
Description
Methyl 4-(2-Nitroethyl)benzoate is an organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of a nitro group attached to an ethyl chain, which is further connected to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-(2-Nitroethyl)benzoate can be synthesized through a multi-step process involving nitration, esterification, and alkylation reactions. One common method involves the nitration of methyl benzoate to form methyl 4-nitrobenzoate, followed by the alkylation of the nitro group with ethyl bromide under basic conditions to yield the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale nitration and esterification processes. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and distillation, are common in industrial production .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(2-Nitroethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Reduction: Sodium hydroxide, hydrochloric acid.
Substitution: Sodium methoxide, methanol.
Major Products Formed:
Oxidation: Methyl 4-(2-aminoethyl)benzoate.
Reduction: 4-(2-Nitroethyl)benzoic acid.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(2-Nitroethyl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-(2-Nitroethyl)benzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester group can also be hydrolyzed to release the active carboxylic acid, which can further interact with enzymes and receptors in biological systems .
Comparison with Similar Compounds
- Methyl 4-methoxybenzoate
- 4-Methoxybenzaldehyde
- 2-Nitroethylbenzene
Comparison: Methyl 4-(2-Nitroethyl)benzoate is unique due to the presence of both a nitro group and an ester group, which allows it to participate in a wide range of chemical reactions. Compared to similar compounds, it offers greater versatility in synthetic applications and potential biological activities .
Properties
Molecular Formula |
C10H11NO4 |
---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
methyl 4-(2-nitroethyl)benzoate |
InChI |
InChI=1S/C10H11NO4/c1-15-10(12)9-4-2-8(3-5-9)6-7-11(13)14/h2-5H,6-7H2,1H3 |
InChI Key |
SHJKNENLTXTSRO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CC[N+](=O)[O-] |
Origin of Product |
United States |
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